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Introduction

BMS-191095 hydrochloride is a potent and highly selective opener of the mitochondrial ATP-

sensitive potassium (mitoKATP) channel.[1][2][3] Unlike first-generation, non-selective KATP

channel openers, BMS-191095 is distinguished by its significant cardioprotective effects

without the associated peripheral vasodilation, hemodynamic side effects, or proarrhythmic

potential.[2][3][4][5] This selectivity makes it an invaluable pharmacological tool for investigating

the specific role of mitoKATP channels in cellular protection against ischemia-reperfusion (I/R)

injury in various tissues, including the heart and brain.[3][4] Its mechanism involves preserving

mitochondrial integrity, which is a critical factor in cell survival following an ischemic insult.

Mechanism of Action

BMS-191095 exerts its protective effects primarily by activating mitoKATP channels located on

the inner mitochondrial membrane.[5] This activation leads to an influx of K+ into the

mitochondrial matrix, causing a partial and transient depolarization of the mitochondrial

membrane.[1][6][7] This controlled depolarization is thought to be a key step in ischemic

preconditioning, leading to several downstream protective effects:

Preservation of Mitochondrial Function: By modulating ion homeostasis, it helps prevent

mitochondrial calcium overload during reperfusion.

Reduced Oxidative Stress: In some models, preconditioning with BMS-191095 has been

shown to abolish glutamate-induced free-radical production.[7] However, unlike other KATP
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openers such as diazoxide, BMS-191095 does not appear to directly increase the production

of reactive oxygen species (ROS).[6]

Inhibition of Platelet Aggregation: BMS-191095 also demonstrates a dose-dependent

inhibition of human platelet aggregation induced by collagen and thrombin, suggesting a dual

mechanism of cardioprotection by acting on both cardiomyocytes and platelets.[4][8]

The effects of BMS-191095 can be effectively blocked by the non-selective KATP channel

antagonist glyburide and, more specifically, by the selective mitoKATP channel antagonist 5-

hydroxydecanoate (5-HD).[5][8][9]
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Caption: Signaling pathway of BMS-191095 in mitigating ischemia-reperfusion injury.
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Data Presentation
Table 1: In Vitro & Ex Vivo Efficacy of BMS-191095

Parameter Model System Value Reference

Cardioprotection

EC₂₅ (Time to

Ischemic Contracture)
Isolated Rat Hearts 1.5 µM [5]

Mitochondrial Activity

K₁⸝₂ (mitoKATP

Opening)

Isolated Cardiac

Mitochondria
83 nM [5][10]

Anti-Platelet Activity

IC₅₀ (vs. Collagen)
Washed Human

Platelets
63.9 µM [1][8]

IC₅₀ (vs. Thrombin)
Washed Human

Platelets
104.8 µM [1][8]

Table 2: In Vivo Efficacy of BMS-191095
Species Model

Dosage &
Administration

Key Outcome Reference

Dog

Cardiac I/R (90

min ischemia, 5h

reperfusion)

ED₂₅ = 0.4 mg/kg

(i.v.)

Dose-dependent

reduction in

infarct size

[2]

Efficacious

Plasma Conc:

0.3 - 1.0 µM

No effect on

hemodynamics

or cardiac

electrophysiology

[2]

Rat

Transient Focal

Cerebral

Ischemia

(MCAO)

25 µg

(intraventricular),

24h before

ischemia

32% reduction in

total infarct

volume

[1][4]
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Experimental Protocols
Protocol 1: In Vivo Myocardial Ischemia-Reperfusion
Model (Rat)
This protocol describes a method to assess the cardioprotective effects of BMS-191095 against

myocardial infarction in an anesthetized rat model.

1. Animal Preparation
Anesthetize rat (e.g., pentobarbital), intubate, and establish mechanical ventilation.

2. Surgical Procedure
Perform thoracotomy and place a suture around the Left Anterior Descending (LAD) coronary artery.

3. Drug Administration
Administer BMS-191095 (e.g., 0.4 mg/kg equivalent dose) or vehicle via IV infusion prior to ischemia.

4. Induction of Ischemia
Tighten the suture to occlude the LAD artery for a set period (e.g., 30-90 minutes).

5. Reperfusion
Release the suture to allow blood flow to return to the myocardium (e.g., for 2-5 hours).

6. Infarct Size Analysis
Excise the heart, stain with TTC to differentiate viable (red) and infarcted (pale) tissue. Quantify infarct size.

Click to download full resolution via product page

Caption: Experimental workflow for the in vivo myocardial I/R model.

Methodology:

Preparation of BMS-191095 Solution:

For intraperitoneal or oral injection, a suspended solution can be prepared.[1]

Create a 25.0 mg/mL stock solution in DMSO.

To prepare a 2.5 mg/mL working solution, add 100 µL of the DMSO stock to 400 µL of

PEG300 and mix.[1]

Add 50 µL of Tween-80 and mix, then add 450 µL of saline to reach a final volume of 1

mL.[1] For intravenous (IV) administration, further dilution in saline may be required.

Animal and Surgical Preparation:

Anesthetize male Sprague-Dawley rats.

Perform a left thoracotomy to expose the heart.

Pass a suture (e.g., 6-0 silk) around the left anterior descending (LAD) coronary artery.

Experimental Groups:
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Sham group (surgery without LAD occlusion).

Control group (vehicle + I/R).

Treatment group (BMS-191095 + I/R).

Mechanism-validation group (5-HD + BMS-191095 + I/R).

Ischemia and Reperfusion:

Administer BMS-191095 or vehicle intravenously ~15-30 minutes before ischemia.

Induce regional ischemia by tightening the snare on the LAD artery for a duration of 30-90

minutes.

Initiate reperfusion by releasing the snare for 2-5 hours.

Endpoint Measurement:

At the end of reperfusion, re-occlude the LAD and infuse Evans blue dye to delineate the

area at risk (AAR).

Excise the heart, slice the ventricles, and incubate in 1% triphenyltetrazolium chloride

(TTC) to differentiate the infarcted tissue (white/pale) from viable tissue (red) within the

AAR.

Calculate infarct size as a percentage of the AAR.

Protocol 2: Ex Vivo Langendorff-Perfused Heart Model
This model allows for the assessment of cardiac function in an isolated heart, free from

systemic neurohormonal influences.

Methodology:

Heart Isolation:

Anesthetize a rat and perform a thoracotomy.
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Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

Mount the aorta on a Langendorff apparatus cannula and initiate retrograde perfusion with

oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at constant pressure (e.g., 75

mmHg) and temperature (37°C).

Functional Assessment:

Insert a fluid-filled balloon into the left ventricle to measure left ventricular developed

pressure (LVDP) and heart rate.

Experimental Procedure:

Allow the heart to stabilize for ~20 minutes.

Perfuse the heart with buffer containing BMS-191095 (e.g., 1.5 µM) or vehicle for ~15

minutes.[5]

Induce global ischemia by stopping the perfusion for a set period (e.g., 25 minutes).[5]

Initiate reperfusion with the original buffer (without the drug) for ~30 minutes.[5]

Endpoint Analysis:

Continuously record cardiac function (LVDP, heart rate). Calculate the percentage

recovery of LVDP upon reperfusion.

Collect the coronary effluent during reperfusion to measure the release of enzymes like

lactate dehydrogenase (LDH) as an indicator of cell damage.[3][5]

Protocol 3: In Vitro Human Platelet Aggregation Assay
This protocol is used to determine the effect of BMS-191095 on platelet function.

Methodology:

Platelet Preparation:

Obtain whole blood from healthy human volunteers.
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Prepare platelet-rich plasma (PRP) by centrifugation.

Wash the platelets and resuspend them in a suitable buffer (e.g., Tyrode's buffer) to a

standardized concentration.

Aggregation Assay:

Pre-incubate the washed platelet suspension with various concentrations of BMS-191095

(e.g., 10-150 µM) or vehicle for a specified time (e.g., 30 minutes for mechanistic studies

with antagonists).[1][8]

Place the platelet suspension in a platelet aggregometer.

Add an aggregating agent such as collagen or thrombin to induce platelet aggregation.

Monitor the change in light transmittance for several minutes to measure the extent of

aggregation.

Data Analysis:

Calculate the percentage of aggregation inhibition for each concentration of BMS-191095.

Determine the IC₅₀ value, which is the concentration of BMS-191095 that inhibits platelet

aggregation by 50%.[8]

To confirm the mechanism, pre-treat platelets with an antagonist like 5-HD (e.g., 100 µM)

for 30 minutes before adding BMS-191095.[8]
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BMS-191095 Selectivity Profile
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Caption: Logical diagram of BMS-191095's channel selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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